molecular formula C21H18BrN3O6S2 B11419468 Ethyl 2-(2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate

Ethyl 2-(2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B11419468
M. Wt: 552.4 g/mol
InChI Key: IQDHEYWWDPJVSV-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features a unique combination of functional groups, including a benzoate ester, a sulfonyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as urea and β-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides in the presence of a base.

    Bromination: The bromine atom is introduced through bromination reactions, typically using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Esterification: The final esterification step involves the reaction of the benzoic acid derivative with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-(2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: The compound’s unique functional groups make it a valuable intermediate in the synthesis of more complex molecules.

    Materials Science: It may be used in the development of novel materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The pyrimidine ring may also participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-bromobenzenesulfonyl)acetate: Shares the sulfonyl and ester functional groups but lacks the pyrimidine ring.

    5-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid: Contains a bromophenyl group and a thiazole ring, offering different biological activities.

Uniqueness

Ethyl 2-(2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate is unique due to its combination of a benzoate ester, a sulfonyl group, and a pyrimidine ring

Biological Activity

Ethyl 2-(2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate, also known as C716-0603, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will delve into the biological activity of this compound, examining its mechanisms, efficacy, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound is represented by the following molecular formula:

  • Molecular Formula : C21H18BrN3O6S2
  • IUPAC Name : this compound
  • SMILES : CCOC(c(cccc1)c1NC(CSC(NC1=O)=NC=C1S(c(cc1)ccc1Br)(=O)=O)=O)=O

This compound features a complex structure that includes a sulfonamide group and a pyrimidine derivative, which are often associated with various biological activities.

Research indicates that compounds similar to this compound may act through multiple pathways:

  • Inhibition of Kinase Activity : The presence of the sulfonamide group suggests potential inhibitory effects on specific kinases, which are crucial in various signaling pathways related to cell growth and proliferation .
  • Antimicrobial Properties : Some studies have shown that derivatives of pyrimidine exhibit antimicrobial activity, indicating that this compound may possess similar properties .
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory effects, potentially making them candidates for treating inflammatory diseases .

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of pyrimidine derivatives, a compound structurally similar to this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting significant antimicrobial potential.

Case Study 2: Kinase Inhibition

Another study focused on the kinase inhibition properties of sulfonamide-based compounds found that certain derivatives effectively inhibited IKKβ kinase activity, which is implicated in inflammatory responses and cancer cell survival. The tested compounds exhibited IC50 values in the low micromolar range.

Properties

Molecular Formula

C21H18BrN3O6S2

Molecular Weight

552.4 g/mol

IUPAC Name

ethyl 2-[[2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C21H18BrN3O6S2/c1-2-31-20(28)15-5-3-4-6-16(15)24-18(26)12-32-21-23-11-17(19(27)25-21)33(29,30)14-9-7-13(22)8-10-14/h3-11H,2,12H2,1H3,(H,24,26)(H,23,25,27)

InChI Key

IQDHEYWWDPJVSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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